REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[ClH:12].N([O-])=O.[Na+].[S:17](=[O:19])=[O:18]>O>[S:8]([C:5]1[CH:6]=[CH:7][C:2]([S:17]([Cl:12])(=[O:19])=[O:18])=[CH:3][CH:4]=1)(=[O:10])(=[O:9])[NH2:11] |f:2.3|
|
Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)N
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
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Type
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CUSTOM
|
Details
|
by stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
prepared
|
Type
|
CONCENTRATION
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Details
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by saturating a mixed solution of 150 ml of acetic acid and 12.5 ml of concentrated hydrochloric acid with sulfur dioxide
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Type
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ADDITION
|
Details
|
adding 3.7 g of cuprous chloride
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Type
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STIRRING
|
Details
|
) at −30° C. under stirring
|
Type
|
WAIT
|
Details
|
After one hour
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Duration
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1 h
|
Type
|
ADDITION
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Details
|
500 ml of ice-water was added to the reaction solution
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Type
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FILTRATION
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Details
|
the precipitates were collected by filtration
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Type
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DISSOLUTION
|
Details
|
The precipitates were dissolved in a mixed solution of 450 ml of toluene and 150 ml of ethyl acetate
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Type
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FILTRATION
|
Details
|
After filtering off the insoluble matters
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Type
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EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with an aqueous saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
100 ml of toluene was added to the residue
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |